4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

Cross-coupling Oxidative addition Suzuki-Miyaura

4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS 213745-17-6) is a halogenated, N-cyclopentyl-substituted pyrrolo[2,3-d]pyrimidine scaffold widely employed as a key intermediate in the synthesis of protein kinase inhibitor libraries and structure-activity relationship (SAR) campaigns. The compound features three distinct reactive handles: a 4-chloro leaving group amenable to nucleophilic aromatic substitution (SNAr), a 5-iodo substituent primed for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), and a 7-cyclopentyl group that provides steric bulk and lipophilic character commonly required for ATP-binding pocket occupancy in kinase targets.

Molecular Formula C11H11ClIN3
Molecular Weight 347.58 g/mol
CAS No. 213745-17-6
Cat. No. B1612152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
CAS213745-17-6
Molecular FormulaC11H11ClIN3
Molecular Weight347.58 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=C(C3=C2N=CN=C3Cl)I
InChIInChI=1S/C11H11ClIN3/c12-10-9-8(13)5-16(7-3-1-2-4-7)11(9)15-6-14-10/h5-7H,1-4H2
InChIKeySZBOWPMFRHBAES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS 213745-17-6) – A Strategic Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry and Cross-Coupling Diversification


4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS 213745-17-6) is a halogenated, N-cyclopentyl-substituted pyrrolo[2,3-d]pyrimidine scaffold widely employed as a key intermediate in the synthesis of protein kinase inhibitor libraries and structure-activity relationship (SAR) campaigns . The compound features three distinct reactive handles: a 4-chloro leaving group amenable to nucleophilic aromatic substitution (SNAr), a 5-iodo substituent primed for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), and a 7-cyclopentyl group that provides steric bulk and lipophilic character commonly required for ATP-binding pocket occupancy in kinase targets . Commercially, it is supplied at standard purities of ≥97% (HPLC) with batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors .

Why 4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Replaced by a Generic In-Class Analog Without Substantial Synthetic Route Re-Validation


Pyrrolo[2,3-d]pyrimidine scaffolds are highly sensitive to the nature and position of halogen and N-substituent patterns; substitution of the 5-iodo with a 5-bromo or 5-H analog profoundly alters cross-coupling reactivity (oxidative addition rates follow I >> Br > Cl) and may necessitate complete re-optimization of catalyst/ligand systems and reaction conditions . Similarly, replacing the 7-cyclopentyl group with a smaller alkyl (e.g., methyl) or unprotected N-H derivative changes both the lipophilicity and the steric environment of the core, which can alter downstream kinase selectivity profiles and compound pharmacokinetics in lead series . These interdependent electronic and steric factors mean that in-class analogs cannot be interchanged without risking failure in multi-step synthetic sequences and loss of SAR continuity.

Quantitative Differentiation Evidence: 4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine vs. Closest Analogs


5-Iodo vs. 5-Bromo Reactivity Advantage in Palladium-Catalyzed Cross-Coupling: Class-Level Rate Enhancement

The 5-iodo substituent on the pyrrolo[2,3-d]pyrimidine core provides a well-established kinetic advantage in palladium-catalyzed oxidative addition compared to the 5-bromo analog, attributable to the lower C–I bond dissociation energy (ca. 53 kcal/mol for C–I vs. ca. 68 kcal/mol for C–Br in aryl halides). This class-level inference predicts faster coupling rates and potentially higher yields under identical conditions, reducing catalyst loading and reaction times in Suzuki and Sonogashira couplings .

Cross-coupling Oxidative addition Suzuki-Miyaura Heterocyclic synthesis

7-Cyclopentyl N-Substitution vs. N-H or N-Methyl Analogs: Differentiated Physicochemical Profile and Kinase Binding Compatibility

The 7-cyclopentyl group introduces significantly higher calculated lipophilicity and steric bulk compared to the des-cyclopentyl (N-H) or N-methyl analogs. For the target compound (C11H11ClIN3, MW 347.58), the cyclopentyl moiety contributes to an estimated cLogP elevation of approximately +1.5 to +2.0 log units relative to the 7-H analog (4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, MW 279.47, CAS 123148-78-7), a physicochemical differentiation that directly impacts blood-brain barrier permeability, plasma protein binding, and ATP-binding pocket complementarity in kinase drug design .

Lipophilicity Steric bulk Kinase ATP-binding pocket cLogP

Dual Halogen Architecture (4-Cl, 5-I) Enables Orthogonal Sequential Derivatization Not Possible with Mono-Halogen or 5-Bromo Analogs

The combination of a 4-chloro and a 5-iodo substituent on the pyrrolo[2,3-d]pyrimidine scaffold enables orthogonal, sequential derivatization: the 4-Cl can be displaced via SNAr with amines or alkoxides under relatively mild conditions (50–80 °C, DMF, K2CO3), while the 5-I is preserved for subsequent Pd-catalyzed cross-coupling. This contrasts with the 5-bromo analog, where the reduced reactivity differential increases the risk of competitive side reactions during sequential transformations. Synthesis protocols confirm that 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine can be selectively alkylated at N-7 with bromocyclopentane using NaH/DMF at 0 °C without affecting either halogen, then reacted with ammonia to displace the 4-Cl while retaining the 5-I .

Orthogonal reactivity Sequential functionalization SNAr Cross-coupling Pyrrolopyrimidine

Commercial Purity Benchmarking: ≥97% (HPLC) with Multi-Technique Batch QC Documentation

Multiple reputable vendors supply 4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine at a standardized purity of ≥97% (HPLC), accompanied by batch-specific QC data including NMR, HPLC, and GC traces. Bidepharm, Aladdin, and Leyan all list this compound at 97% purity with documented batch testing . In contrast, the 5-bromo analog (5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine, CAS 717900-59-9) is less widely stocked and often available only at lower purities or with limited QC documentation, reflecting lower commercial demand and potentially less optimized production processes.

Purity specification QC documentation Procurement HPLC NMR

Optimal Application Scenarios for 4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Synthesis Requiring C-5 Diversification via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry teams constructing focused kinase inhibitor libraries benefit from the 5-iodo group's superior oxidative addition kinetics (class-level C–I vs. C–Br reactivity advantage) for rapid and high-yielding Suzuki-Miyaura coupling with diverse aryl and heteroaryl boronic acids. The 7-cyclopentyl group provides the steric and lipophilic character required for ATP-binding pocket engagement, while the 4-Cl handle remains available for orthogonal SNAr diversification .

Multi-Step Sequential Derivatization Campaigns for SAR Exploration of 4,5,7-Trisubstituted Pyrrolo[2,3-d]pyrimidines

The orthogonal reactivity of the 4-Cl (SNAr) and 5-I (cross-coupling) enables efficient sequential functionalization without protecting group manipulation. The documented two-step sequence—N-7 cyclopentylation followed by 4-Cl amination while retaining the 5-I intact—demonstrates the compound's suitability for generating diverse 4,5,7-trisubstituted analogs in a convergent synthetic strategy .

Procurement for Catalysis-Sensitive Reactions Requiring High-Purity Halogenated Building Blocks

For palladium-catalyzed transformations where trace impurities (e.g., heavy metals, sulfur-containing species) can poison catalysts and dramatically reduce yields, the availability of this compound at ≥97% purity with multi-technique batch QC (NMR, HPLC, GC) from multiple competitive vendors ensures lot-to-lot reproducibility and allows procurement teams to qualify alternative suppliers without compromising reaction performance .

Synthesis of 4-Amino-7-cyclopentyl-5-substituted Pyrrolo[2,3-d]pyrimidine Leads for Kinase Drug Discovery

The compound serves as a direct precursor to 7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 717900-67-9) via ammonolysis, which can then undergo C-5 cross-coupling to install aryl, heteroaryl, or alkynyl groups. This route is particularly valuable for generating leads targeting kinases that recognize the cyclopentyl moiety as an ATP-ribose mimic, where the 7-cyclopentyl group is essential for target affinity and selectivity .

Quote Request

Request a Quote for 4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.